molecular formula C19H19N5 B11217261 5-(3,4-Dimethylphenyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(3,4-Dimethylphenyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11217261
M. Wt: 317.4 g/mol
InChI Key: NJRBXUROYKFGPE-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHYLPHENYL)-7-(4-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by the presence of a tetrazole ring fused to a pyrimidine ring, with two phenyl groups substituted at the 5 and 7 positions. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHYLPHENYL)-7-(4-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with 4-methylbenzaldehyde to form a hydrazone intermediate. This intermediate is then subjected to cyclization with cyanogen bromide in the presence of a base, such as sodium hydroxide, to yield the desired tetrazolopyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHYLPHENYL)-7-(4-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of reduced tetrazolopyrimidine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-(3,4-DIMETHYLPHENYL)-7-(4-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-7-(4-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
  • 5-(3,4-Dimethylphenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine

Uniqueness

5-(3,4-DIMETHYLPHENYL)-7-(4-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is unique due to the presence of both 3,4-dimethylphenyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H19N5

Molecular Weight

317.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H19N5/c1-12-4-7-15(8-5-12)18-11-17(20-19-21-22-23-24(18)19)16-9-6-13(2)14(3)10-16/h4-11,18H,1-3H3,(H,20,21,23)

InChI Key

NJRBXUROYKFGPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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